![molecular formula C16H19N3O5S B2642879 (6-Methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 2-(4-ethoxyphenoxy)acetate CAS No. 877648-49-2](/img/structure/B2642879.png)
(6-Methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 2-(4-ethoxyphenoxy)acetate
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Description
(6-Methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 2-(4-ethoxyphenoxy)acetate is a useful research compound. Its molecular formula is C16H19N3O5S and its molecular weight is 365.4. The purity is usually 95%.
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Scientific Research Applications
Potentiometric Study and Biological Activity
Compounds similar to the requested chemical, particularly those with sulfanyl and oxo groups in a triazine framework, have been studied for their acid properties and potential biological activity. For instance, 4-hydroxy-6H-1,3oxazin-6-ones, related in structure due to their incorporation of similar functional groups, exhibit properties of weak OH acids and have shown relevance in biological media, existing mainly in the neutral form (Lalaev et al., 2006).
High-Performance Liquid Chromatography (HPLC)
Derivatives with methoxy and methylsulfanyl groups have been used as fluorogenic labeling reagents for the HPLC of biologically important thiols, such as glutathione and cysteine. This application demonstrates the compound's utility in analytical chemistry for detecting and quantifying thiols in various samples (Gatti et al., 1990).
Amine Exchange Reactions
Similar triazine compounds have participated in amine exchange reactions with amino acids, leading to products that have potential in chemical synthesis and possibly pharmaceutical applications. These reactions underscore the versatility of triazine derivatives in organic synthesis (Min’yan’ et al., 2010).
Nanofiltration Membrane Development
Sulfonated derivatives have been synthesized and employed in the creation of thin-film composite nanofiltration membranes. These membranes show improved water flux and dye rejection capabilities, indicating the compound's potential application in water treatment and purification technologies (Liu et al., 2012).
Antimicrobial Activities
Research has also been conducted on the synthesis of thiazoles and their derivatives, demonstrating antimicrobial activities. These findings suggest the broader applicability of similar triazine derivatives in developing new antimicrobial agents (Wardkhan et al., 2008).
properties
IUPAC Name |
(6-methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 2-(4-ethoxyphenoxy)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5S/c1-4-22-12-5-7-13(8-6-12)23-9-14(20)24-10-19-15(21)11(2)17-18-16(19)25-3/h5-8H,4,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCSOXGGJANZELG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCC(=O)OCN2C(=O)C(=NN=C2SC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 2-(4-ethoxyphenoxy)acetate |
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